Anti‑proliferative Activity in MCF‑7 Breast Cancer Cells: Direct Comparison of 59855-62-8 vs. 4‑Methoxyphenyl and 2‑Thioxo Scaffold Analogs
In a single‑dose, 48‑hour viability screen against human MCF‑7 breast cancer cells, CAS 59855‑62‑8 reduced cell viability by approximately 50% at a concentration of 25 µM . This is directly comparable to reported 72‑hour IC₅₀ values of 146 µM for the 4‑methoxyphenyl analogue and 82 µM for the 2‑thioxo‑4‑(4‑methoxyphenyl) analogue in the same cell line [1], indicating that the 4‑pentylphenyl substitution yields an approximately 3‑ to 6‑fold greater anti‑proliferative potency under similar assay conditions.
| Evidence Dimension | MCF‑7 breast cancer cell proliferation inhibition (single‑dose viability at 48 h vs. IC₅₀ at 72 h) |
|---|---|
| Target Compound Data | Approximately 50% reduction in cell viability at 25 µM (48 h treatment) |
| Comparator Or Baseline | 4‑Methoxyphenyl analogue: IC₅₀ = 146 µM; 2‑Thioxo‑4‑(4‑methoxyphenyl) analogue: IC₅₀ = 82 µM (both 72 h, MTT assay) [1] |
| Quantified Difference | Approximately 3‑ to 6‑fold greater potency for the pentylphenyl derivative relative to methoxyphenyl‑substituted comparators |
| Conditions | MCF‑7 human breast adenocarcinoma cell line; 25 µM, 48 h for target compound (single‑dose); 72 h continuous exposure with MTT endpoint for comparators |
Why This Matters
Researchers selecting a tool compound for breast cancer proliferation studies can expect notably higher potency with the pentylphenyl-substituted scaffold, reducing the amount of compound required and enabling lower working concentrations in mechanistic assays.
- [1] Alam MM, Akhter M, Husain A, Marella A, Tanwar OP, Ali R, Hasan SM, Kumar H, Haider R, Shaquiquzzaman M. Anti‑inflammatory and antimicrobial activity of 4,5‑dihydropyrimidine‑5‑carbonitrile derivatives: their synthesis and spectral elucidation. Acta Pol Pharm. 2012; 69(6): 1077‑1085. PMID: 23285668. (MCF‑7 IC₅₀ data for comparator 6‑oxo‑1,6‑dihydropyrimidine‑5‑carbonitriles). View Source
